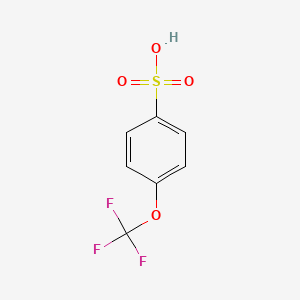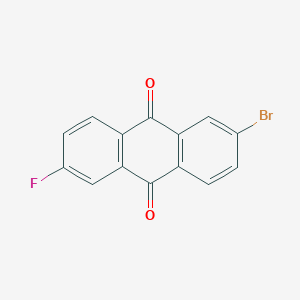
2-Bromo-6-fluoroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-fluoroanthracene-9,10-dione is an organic compound with the molecular formula C14H6BrFO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both bromine and fluorine substituents on the anthracene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoroanthracene-9,10-dione typically involves the bromination and fluorination of anthracene-9,10-dione. One common method includes:
Bromination: Anthracene-9,10-dione is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like silver fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-6-fluoroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique photophysical properties.
Medicine: Explored for its potential in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-6-fluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
相似化合物的比较
- 2-Bromoanthracene-9,10-dione
- 6-Fluoroanthracene-9,10-dione
- 2,6-Dibromoanthracene-9,10-dione
Comparison:
- 2-Bromo-6-fluoroanthracene-9,10-dione is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and properties.
- 2-Bromoanthracene-9,10-dione lacks the fluorine atom, which may result in different chemical behavior and applications.
- 6-Fluoroanthracene-9,10-dione lacks the bromine atom, affecting its reactivity and potential uses.
- 2,6-Dibromoanthracene-9,10-dione has two bromine atoms, which can lead to different substitution patterns and reactivity compared to the fluorinated derivative.
属性
CAS 编号 |
919992-02-2 |
|---|---|
分子式 |
C14H6BrFO2 |
分子量 |
305.10 g/mol |
IUPAC 名称 |
2-bromo-6-fluoroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6BrFO2/c15-7-1-3-9-11(5-7)13(17)10-4-2-8(16)6-12(10)14(9)18/h1-6H |
InChI 键 |
XENBUILKTGDZNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(C2=O)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


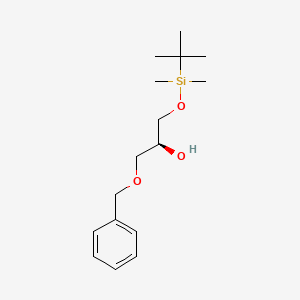
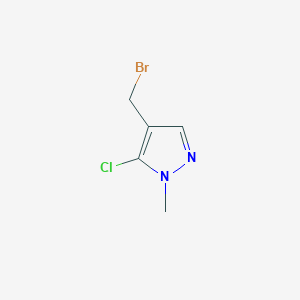
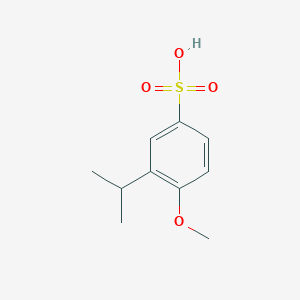
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
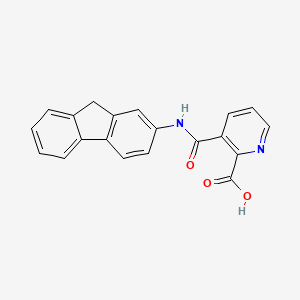
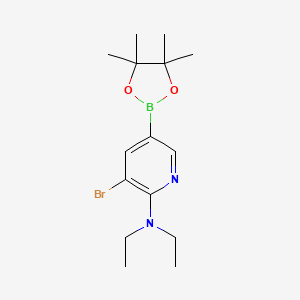
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
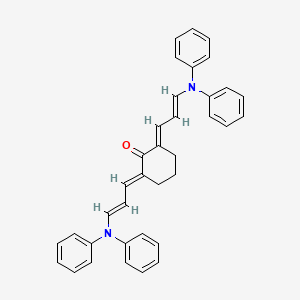
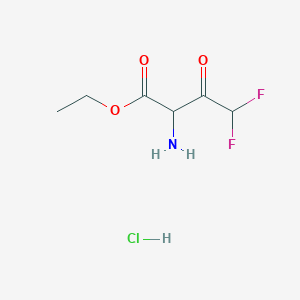
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)
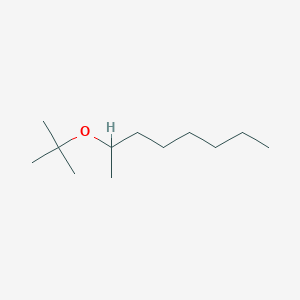
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
